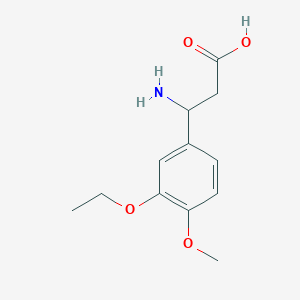

3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid

Description

Historical Context and Discovery

The development of 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid emerges from the broader historical progression of β-amino acid research and substituted phenylpropanoic acid chemistry. The systematic investigation of β-amino acids has gained significant momentum over the past several decades, with researchers recognizing their potential as building blocks for pharmaceutical and agrochemical target molecules. The specific discovery timeline of this particular compound reflects the evolution of medicinal chemistry approaches that seek to optimize bioactive molecules through strategic structural modifications.

The compound's development is intrinsically linked to the advancement of peroxisome proliferator activated receptor research, which has been a significant focus in metabolic disease research since the late 20th century. Structure-activity relationship studies in this field have consistently demonstrated that the nature and stereochemistry of substituents at the α-position of phenylpropanoic acid derivatives play crucial roles in determining biological activity. This understanding has driven the synthesis and evaluation of numerous analogs, including compounds with ethoxy and methoxy substitutions that characterize our target molecule.

Historical precedent for investigating substituted phenylpropanoic acids can be traced to early pharmaceutical research into metabolic modulators and anti-inflammatory agents. The systematic exploration of β-amino acid derivatives represents a natural extension of this work, as researchers have sought to combine the stability advantages of β-amino acids with the proven bioactivity profiles of phenylpropanoic acid scaffolds. The specific combination of ethoxy and methoxy substituents in this compound reflects sophisticated medicinal chemistry strategies aimed at optimizing both potency and selectivity.

Significance in β-Amino Acid Chemistry

This compound occupies a notable position within the broader landscape of β-amino acid chemistry due to its unique structural characteristics and potential applications. β-amino acids have garnered significant attention in medicinal chemistry because they offer distinct advantages over their α-amino acid counterparts, particularly in terms of metabolic stability and proteolytic resistance. These compounds serve as vital building blocks for the preparation of pharmaceutical target molecules and have demonstrated remarkable pharmaceutical applications including hypoglycemic, antiketogenic, antimicrobial, and insecticidal characteristics.

The significance of this particular β-amino acid derivative extends beyond its basic structural classification to encompass its potential contributions to understanding structure-function relationships in bioactive molecules. Research has demonstrated that β-amino acids participate in the formation of incredibly stable secondary structures, and synthetic derivatives incorporating these compounds often display enhanced pharmacological activity with increased potency and enzymatic stability. The specific substitution pattern present in this compound, featuring both ethoxy and methoxy groups on the aromatic ring, provides researchers with opportunities to investigate how these modifications influence biological activity and molecular recognition.

The compound's contribution to β-amino acid chemistry is further enhanced by its potential role in biosynthetic studies and natural product research. Natural products containing β-amino acids have been identified as important bioactive compounds, including nonribosomal peptides, macrolactam polyketides, and nucleoside-β-amino acid hybrids. Understanding how synthetic β-amino acids like this compound behave in biological systems contributes to the broader knowledge base that informs both natural product discovery and synthetic biology applications.

Position within Substituted Phenylpropanoic Acids Research

The research landscape surrounding substituted phenylpropanoic acids has been particularly active in the context of peroxisome proliferator activated receptor research, where these compounds have shown promise as selective activators for metabolic disease treatment. This compound occupies a specialized niche within this research field due to its unique combination of β-amino acid structure and specific aromatic substitution patterns. Studies have demonstrated that substituted phenylpropanoic acid derivatives can be prepared as part of systematic searches for subtype-selective human peroxisome proliferator activated receptor α activators.

The positioning of this compound within the broader research framework is particularly significant because structure-activity relationship studies have indicated that multiple structural features contribute to biological activity. Research has shown that the nature and stereochemistry of substituents at the α-position, the distance between the carboxyl group and the central benzene ring, the linking groups between aromatic rings, and the substituents on the distal hydrophobic portions of molecules all play key roles in determining potency and selectivity. The specific structural features of this compound allow researchers to investigate how β-amino acid substitution affects these established structure-activity relationships.

Comparative analysis with related compounds reveals the strategic importance of the ethoxy and methoxy substitution pattern. Related research has examined compounds such as S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, which shares structural similarities but lacks the amino group substitution. The presence of the β-amino group in our target compound represents a significant structural modification that may influence both the compound's chemical properties and its potential biological activities. This positioning allows the compound to serve as a valuable tool for understanding how amino acid modifications affect the behavior of phenylpropanoic acid derivatives.

The compound's role in current research extends to its potential applications as a pharmacological tool for investigating physiological and pathophysiological processes. Research into substituted phenylpropanoic acids has led to the identification of potent and selective optically active derivatives that serve not only as research tools but also as candidate drugs for treating altered metabolic homeostasis conditions including dyslipidemia, obesity, and diabetes. The unique structural characteristics of this compound position it as a potentially valuable addition to this research toolkit.

Overview of Current Research Applications

Current research applications for this compound span multiple areas of chemical and biological investigation, reflecting the compound's versatility as a research tool. The primary focus of contemporary research centers on the compound's potential contributions to pharmaceutical development, particularly in the context of metabolic disease research and structure-activity relationship studies. Research institutions and pharmaceutical companies utilize this compound as a specialized chemical probe to investigate how specific structural modifications influence biological activity and molecular recognition processes.

The compound's applications in medicinal chemistry research are particularly noteworthy, as β-amino acids have demonstrated extensive utility as components of biologically active peptides and small molecule pharmaceuticals. Research teams are actively investigating how the specific substitution pattern present in this compound influences its interaction with biological targets, particularly in comparison to other phenylpropanoic acid derivatives. These studies contribute to the broader understanding of how aromatic substitutions and amino acid modifications affect pharmacological properties.

Current synthetic chemistry applications focus on the compound's utility as a building block for more complex molecular structures. The presence of multiple functional groups, including the amino group, carboxylic acid, and ether linkages, provides numerous opportunities for further chemical modification and incorporation into larger molecular frameworks. Research groups are exploring how this compound can be utilized in the synthesis of peptide analogs, peptidomimetics, and other bioactive molecules that require β-amino acid components.

| Research Area | Application | Current Focus |

|---|---|---|

| Medicinal Chemistry | Structure-activity relationship studies | Receptor binding and selectivity |

| Pharmaceutical Development | Lead compound optimization | Metabolic stability and potency |

| Synthetic Chemistry | Building block applications | Peptide and peptidomimetic synthesis |

| Chemical Biology | Molecular probe development | Target identification and validation |

| Drug Discovery | Scaffold diversification | Novel therapeutic candidate generation |

The compound's role in chemical biology research encompasses its use as a molecular probe for investigating biological pathways and target proteins. Researchers are particularly interested in understanding how the compound's unique structural features influence its interactions with cellular components and its potential effects on metabolic processes. This research contributes to the broader field of chemical biology by providing new tools for interrogating biological systems and understanding the molecular basis of disease processes.

Contemporary applications also extend to the field of drug discovery, where this compound serves as a starting point for developing novel therapeutic candidates. The compound's structural characteristics make it an attractive scaffold for medicinal chemists seeking to develop new drugs with improved pharmacological properties. Research efforts focus on understanding how modifications to the compound's structure can enhance its therapeutic potential while maintaining favorable safety and efficacy profiles.

Properties

IUPAC Name |

3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-3-17-11-6-8(4-5-10(11)16-2)9(13)7-12(14)15/h4-6,9H,3,7,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQCVSLHXUMLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CC(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399341 | |

| Record name | 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201408-36-8 | |

| Record name | 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of 3-Ethoxy-4-methoxybenzaldehyde

The most commonly reported synthetic route involves reductive amination of 3-ethoxy-4-methoxybenzaldehyde with an appropriate amine source to introduce the amino group at the α-position relative to the carboxyl group.

-

3-ethoxy-4-methoxybenzaldehyde + amine source + reducing agent → 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid

-

- Reducing agent: Sodium cyanoborohydride (NaBH3CN) is preferred for its selectivity in reductive amination.

- Solvent: Often methanol or ethanol.

- Temperature: Mild conditions, typically room temperature to 40°C.

- pH: Slightly acidic to neutral to favor imine formation and reduction.

-

The aldehyde group forms an imine intermediate with the amine, which is then selectively reduced to the corresponding amine, yielding the target amino acid derivative.

Strecker Synthesis Variant

An alternative approach involves the Strecker synthesis , where the aldehyde reacts with ammonia and hydrogen cyanide to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the amino acid.

-

- Condensation of 3-ethoxy-4-methoxybenzaldehyde with ammonia and HCN to form α-aminonitrile.

- Acidic or basic hydrolysis of the nitrile group to the carboxylic acid.

-

- Direct introduction of both amino and carboxyl groups.

- Potential for enantioselective synthesis with chiral catalysts.

Enzymatic and Chiral Auxiliary Methods

For enantiomerically pure forms, enzymatic resolution or chiral auxiliary-mediated synthesis is employed.

-

- Use of amino acid oxidases or transaminases to selectively convert one enantiomer.

- Provides high enantiomeric excess but requires optimization of enzyme source and reaction conditions.

Industrial Scale Synthesis

Industrial production adapts the reductive amination route with process intensification:

- Use of continuous flow reactors for better heat and mass transfer.

- Automated control of pH and temperature to maximize yield and purity.

- Purification via crystallization or chromatography to meet pharmaceutical-grade standards.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) | Enantiomeric Purity |

|---|---|---|---|---|---|

| Reductive Amination | 3-ethoxy-4-methoxybenzaldehyde, NaBH3CN, MeOH, RT | Mild conditions, straightforward | Requires careful pH control | 70-85 | Racemic or needs chiral catalyst |

| Strecker Synthesis | 3-ethoxy-4-methoxybenzaldehyde, NH3, HCN, acid/base hydrolysis | Direct amino acid formation | Toxic reagents, harsh hydrolysis | 60-75 | Racemic |

| Chiral Auxiliary Synthesis | Chiral auxiliaries, coupling reagents | High stereoselectivity | Multi-step, costly auxiliaries | 50-70 | >95% ee |

| Enzymatic Resolution | Enzymes (oxidases, transaminases) | High enantiomeric purity | Enzyme cost, reaction time | Variable | >98% ee |

Research Findings and Optimization Notes

Reaction Optimization: Studies indicate that the reductive amination yield and selectivity improve significantly when the pH is maintained around 5-6, preventing side reactions such as over-reduction or polymerization.

Solvent Effects: Polar protic solvents like methanol enhance imine formation and stabilize intermediates, improving overall conversion rates.

Catalyst Development: Recent research explores chiral catalysts for asymmetric reductive amination to directly obtain enantiomerically enriched products, reducing the need for post-synthesis resolution.

Purification: Crystallization from aqueous ethanol is effective for isolating the product with high purity, while chromatographic methods are used for analytical and small-scale purification.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce various amines .

Scientific Research Applications

3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring may interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The table below highlights key analogs differing in substituent type and position:

Key Observations :

- Electron-Donating vs. In contrast, nitro groups (electron-withdrawing) reduce electron density, affecting reactivity and solubility .

- Halogen Substitution : Fluorine at the 4-position (CAS 325-89-3) improves metabolic stability and lipophilicity, critical for blood-brain barrier penetration .

- Bulkier Substituents : The glucosyl group in CAS 477873-63-5 introduces steric hindrance and polarity, impacting solubility and enzymatic interactions (e.g., GST inhibition) .

Stereochemical Variants

Chiral analogs, such as the (R)-enantiomers listed in , demonstrate the importance of stereochemistry in biological activity. For example:

- (R)-3-Amino-3-(4-fluorophenyl)propanoic acid (CAS 151911-23-8) is used in enantioselective synthesis of bioactive molecules, where the R-configuration may enhance target specificity .

Functional Group Modifications

Biological Activity

Overview

3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C₁₂H₁₇NO₄. It is a derivative of propanoic acid, characterized by an amino group and a substituted phenyl ring. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting various metabolic pathways. This inhibition could lead to altered biochemical processes within cells.

- Receptor Binding : It has the potential to bind to various receptors, modulating cellular signaling pathways. This interaction may influence physiological responses and contribute to its therapeutic effects .

- Influence on Gene Expression : By interacting with transcription factors or other regulatory proteins, this compound might affect gene expression, leading to changes in protein synthesis and cellular function .

Pharmacokinetics

As an amino acid derivative, this compound is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. Understanding its pharmacokinetics is crucial for evaluating its therapeutic potential and safety profile.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

- Study on mGAT Inhibitors : A study evaluated various amino acid derivatives as potential inhibitors of mGAT transporters (mGAT1–4). The findings indicated that structural modifications significantly influenced inhibitory potency and selectivity .

- Effects on Muscle Function : Research on related compounds demonstrated effects on muscle strength and metabolism in animal models. These studies highlighted the potential for such compounds to enhance exercise performance and metabolic health .

Q & A

Q. What are the established synthetic routes for 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves:

- Bromination : Introducing bromine to the phenylpropanoic acid precursor under controlled conditions (e.g., using N-bromosuccinimide in DMF at 0–25°C).

- Amino group introduction : Nucleophilic substitution with ammonia or protected amine sources (e.g., benzylamine) in polar aprotic solvents like THF.

- Deprotection : Acidic or catalytic hydrogenation to remove protecting groups.

Optimization : Use Design of Experiments (DOE) to vary catalysts (e.g., Pd/C for hydrogenation), solvent polarity, and reaction time. Monitor intermediates via HPLC and adjust stoichiometry to minimize byproducts .

Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- NMR : and NMR confirm substituent positions (e.g., ethoxy at C3, methoxy at C4) and stereochemistry.

- IR : Identifies carboxylic acid (1700–1720 cm) and amino groups (3300–3500 cm).

- Mass spectrometry : High-resolution MS validates molecular weight (CHNO, expected [M+H] = 268.1184).

- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients .

Advanced Research Questions

Q. How do electronic effects of the ethoxy and methoxy substituents influence the compound's reactivity in biological systems?

- Methoxy group : Electron-donating (+M effect) increases electron density on the aromatic ring, enhancing interactions with electrophilic enzyme active sites.

- Ethoxy group : Similar electron-donating effects but introduces steric hindrance, potentially reducing binding affinity.

- Comparative studies : Nitro-substituted analogs (e.g., 3-Amino-3-(4-nitrophenyl)propanoic acid) show reduced bioactivity due to electron-withdrawing effects, highlighting substituent-dependent SAR .

Q. What strategies can resolve contradictions in reported enzymatic inhibition data for this compound?

- Assay standardization : Control pH (6.5–7.5), ionic strength, and cofactor concentrations (e.g., Mg) to ensure reproducibility.

- Orthogonal validation : Use isothermal titration calorimetry (ITC) for binding affinity and fluorescence polarization for kinetic parameters.

- Structural analysis : Co-crystallization with target enzymes (e.g., tyrosine hydroxylase) to identify binding motifs .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's pharmacokinetic properties?

- Analog synthesis : Replace ethoxy/methoxy with halogens (e.g., F, Cl) or sulfonyl groups to modulate lipophilicity.

- In vitro testing : Evaluate metabolic stability (e.g., liver microsomes), membrane permeability (Caco-2 cells), and plasma protein binding.

- QSAR modeling : Use descriptors like logP and polar surface area to predict absorption and blood-brain barrier penetration .

Q. What mechanistic approaches are used to study the compound's interaction with neurotransmitter receptors?

- Radioligand binding : Compete with -labeled ligands (e.g., GABA receptor antagonists) to measure IC.

- Electrophysiology : Patch-clamp recordings to assess ion channel modulation (e.g., NMDA receptors).

- Molecular docking : Align the compound with receptor crystal structures (PDB: 6WJF) using AutoDock Vina to predict binding poses .

Q. How can solubility challenges be addressed in aqueous biological assays for this amphoteric compound?

- pH adjustment : Use buffers near the isoelectric point (pI ≈ 4.5–5.5) to minimize ionization.

- Co-solvents : Add ≤1% DMSO or β-cyclodextrin to enhance solubility without denaturing proteins.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. What factors contribute to the compound's stability under various storage conditions?

- Hydrolysis : Store lyophilized at -20°C; avoid aqueous solutions at pH extremes.

- Oxidation : Add antioxidants (e.g., 0.1% BHT) and use amber vials to prevent light-induced degradation.

- Monitoring : Regular TLC or UPLC analysis to detect degradation products.

Q. How can computational modeling predict the compound's binding modes with target enzymes?

- Docking simulations : Use Schrödinger Suite or GROMACS to dock the compound into active sites (e.g., COX-2, PDB: 5KIR).

- MD simulations : Run 100 ns trajectories to assess binding stability and hydrogen bond networks.

- Free energy calculations : MM-GBSA to estimate ΔG and prioritize analogs .

Q. What experimental designs can address discrepancies in reported synthetic yields across different laboratories?

- Factorial design : Test variables (catalyst loading, solvent ratio) in a 2 design to identify critical factors.

- In situ monitoring : ReactIR or Raman spectroscopy to track reaction progression in real time.

- Inter-lab validation : Collaborate with independent labs to replicate under standardized protocols (e.g., fixed stirring rate, inert atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.